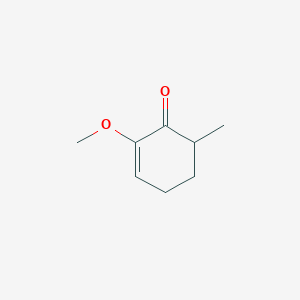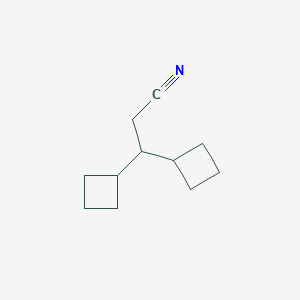
3,3-Dicyclobutylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dicyclobutylpropanenitrile: is an organic compound with the molecular formula C₁₁H₁₇N It is characterized by the presence of two cyclobutyl groups attached to a propanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclobutylpropanenitrile typically involves the reaction of cyclobutylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the nitrile group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3,3-Dicyclobutylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3,3-Dicyclobutylpropanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to the final products.
作用机制
The mechanism of action of 3,3-Dicyclobutylpropanenitrile is primarily related to its chemical reactivity. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
相似化合物的比较
3,3-Dicyclopropylpropanenitrile: Similar structure but with cyclopropyl groups instead of cyclobutyl groups.
3,3-Dicyclopentylpropanenitrile: Similar structure but with cyclopentyl groups instead of cyclobutyl groups.
3,3-Dicyclohexylpropanenitrile: Similar structure but with cyclohexyl groups instead of cyclobutyl groups.
Uniqueness: 3,3-Dicyclobutylpropanenitrile is unique due to the presence of cyclobutyl groups, which impart distinct steric and electronic properties compared to other similar compounds
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
3,3-di(cyclobutyl)propanenitrile |
InChI |
InChI=1S/C11H17N/c12-8-7-11(9-3-1-4-9)10-5-2-6-10/h9-11H,1-7H2 |
InChI 键 |
MDMGAJYQKXROBA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(CC#N)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13208567.png)
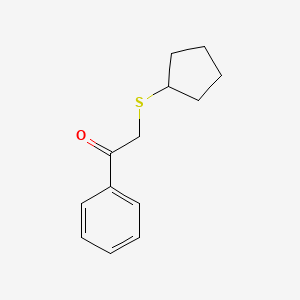
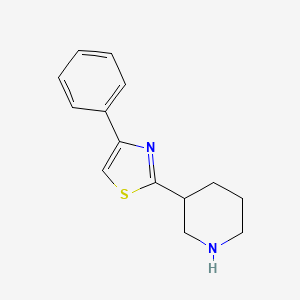
![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)
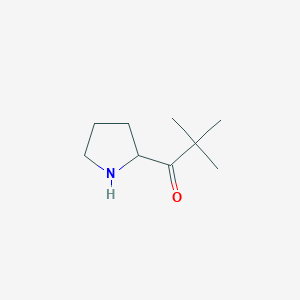


![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)

![Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13208622.png)
![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)
